molecular formula C20H22N4O B2362515 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797319-76-6

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2362515
CAS No.: 1797319-76-6
M. Wt: 334.423
InChI Key: LXQDTAZKXSLRGR-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via an acetamide group to a 1-phenylpyrrolidin-2-ylmethyl substituent. The benzimidazole moiety provides a heteroaromatic scaffold, while the phenylpyrrolidine group introduces chirality and steric bulk. This structure is distinct from classical benzimidazole derivatives due to its unique substitution pattern, which may influence physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(14-23-15-22-18-10-4-5-11-19(18)23)21-13-17-9-6-12-24(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQDTAZKXSLRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Nucleus Formation

The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine with chloroacetic acid. Adapted from, this method ensures high regioselectivity for the 1,2-disubstituted benzimidazole:

Procedure :

  • Reactants : Benzene-1,2-diamine (0.1 mol), 2-chloroacetic acid (0.1 mol), 4 N HCl (50 mL).
  • Conditions : Reflux at 100°C for 3 hours.
  • Workup : Alkalization with NH4OH yields 2-chloromethylbenzimidazole as pale yellow crystals (m.p. 178–179°C, yield: 72–78%).

Characterization :

  • FTIR : 3250 cm⁻¹ (N–H), 1620 cm⁻¹ (C=C), 1570 cm⁻¹ (C=N).
  • ¹H NMR (DMSO) : δ 7.43–8.06 (m, 8H, Ar–H), 4.44 (s, 2H, CH₂).

Conversion to Acetic Acid Derivative

The chloromethyl intermediate is functionalized to the carboxylic acid via nucleophilic substitution and hydrolysis:

Step 1: Cyanomethylation

  • Reactants : 2-Chloromethylbenzimidazole (0.01 mol), NaCN (0.012 mol), KI (0.01 mol).
  • Conditions : Reflux in ethanol (6 h, 78°C).
  • Product : 2-Cyanomethylbenzimidazole (yield: 68%).

Step 2: Acid Hydrolysis

  • Reactants : 2-Cyanomethylbenzimidazole (0.01 mol), 6 N HCl (20 mL).
  • Conditions : Reflux for 4 hours.
  • Product : 2-(Benzimidazol-1-yl)acetic acid (yield: 85%).

Characterization :

  • ¹³C NMR (DMSO) : δ 171.2 (COOH), 151.9 (C2), 138.2 (C4).

Synthesis of 1-Phenylpyrrolidin-2-ylmethylamine

Pyrrolidin-2-one Intermediate

Adapting methods from, donor-acceptor (DA) cyclopropanes are utilized to construct the pyrrolidine skeleton:

Reactants :

  • DA cyclopropane (1a: R = Ph, X = CO₂Me).
  • Aniline (1.2 equiv), Ni(ClO₄)₂·6H₂O (5 mol%).

Procedure :

  • Ring Opening : DA cyclopropane (1a) reacts with aniline in CH₂Cl₂ at 25°C (4 h).
  • Lactamization : Reflux with acetic acid (2 equiv) in toluene (12 h).
  • Dealkoxycarbonylation : Saponification (NaOH) and thermolysis yield 1,5-diarylpyrrolidin-2-one.

Yield : 45–79% depending on substituents.

Reduction to Pyrrolidine

The pyrrolidinone is reduced to the corresponding pyrrolidine using LiAlH₄:

Reactants : Pyrrolidin-2-one (1 equiv), LiAlH₄ (3 equiv).
Conditions : Reflux in THF (8 h).
Product : 1-Phenylpyrrolidine (yield: 82%).

Aminomethylation

Introducing the methylamine side chain via Mannich reaction:

Reactants :

  • 1-Phenylpyrrolidine (1 equiv), formaldehyde (1.2 equiv), ammonium chloride (1.5 equiv).
    Conditions : Ethanol, 60°C (6 h).
    Product : 1-Phenylpyrrolidin-2-ylmethylamine (yield: 74%).

Characterization :

  • MS (ESI) : m/z 190.1 [M+H]⁺.

Amide Bond Formation

The final step couples the carboxylic acid and amine subunits via activation with N,N′-dicyclohexylcarbodiimide (DCC):

Reactants :

  • 2-(Benzimidazol-1-yl)acetic acid (1 equiv), 1-phenylpyrrolidin-2-ylmethylamine (1.1 equiv), DCC (1.2 equiv), HOBt (0.1 equiv).
    Conditions : CH₂Cl₂, 0°C → 25°C (24 h).
    Workup : Filtration, column chromatography (SiO₂, EtOAc/hexane 1:1).
    Product : 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (yield: 65%).

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.25–8.10 (m, 9H, Ar–H), 4.32 (s, 2H, CH₂CO), 3.85 (m, 1H, pyrrolidine CH), 3.10 (m, 2H, NCH₂).
  • ¹³C NMR : δ 169.8 (CONH), 151.2 (C2-benzimidazole), 138.5 (pyrrolidine C1).
  • HRMS : m/z 334.423 [M+H]⁺ (calc. 334.423).

Optimization and Challenges

Stereochemical Control

The chiral center in the pyrrolidine moiety necessitates enantioselective synthesis. Using chiral DA cyclopropanes (e.g., ( S)-1c), the configuration is retained during cyclopropane opening and reduction, yielding enantiomerically pure pyrrolidine (ee >98%).

Solvent and Catalyst Screening

  • Ni(ClO₄)₂ vs. Fe(OTf)₃ : Nickel salts outperform iron in DA cyclopropane reactions (yield: 79% vs. 32%).
  • Activation Reagents : HOBt suppresses racemization during amide coupling compared to EDCI.

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural analogs can be categorized based on variations in the benzimidazole substituents and the acetamide-linked groups:

Table 1: Substituent Comparison
Compound (Source) Benzimidazole Substituents Acetamide-Linked Group Key Structural Notes
Target Compound None (1H-benzimidazole) 1-Phenylpyrrolidin-2-ylmethyl Chiral pyrrolidine, aromatic phenyl
3ag () 2-([3-Methyl-4-(CF3O)pyridyl]sulfinyl) Phenoxy Sulfinyl group, trifluoroethoxy pyridine
13 () 2-(1-(3-Methylphenyl)-5-oxo-pyrrolidin-3-yl) 2-Oxo-pyrrolidinyl + methylphenyl Pyrrolidinone core, methylphenyl
3j/3k () 5-/6-Methoxy, pyridylmethylsulfinyl N-(2-Pyridyl) Pyridyl acceptor, sulfinyl group
Key Observations:
  • Pyrrolidine Derivatives: Compound 13 () shares a pyrrolidinone motif but lacks the phenyl substitution seen in the target compound, resulting in reduced steric hindrance.
  • Aromatic vs.
Key Observations:
  • High-Yield Reactions : Compounds like 3j/3k (87% yield) benefit from stable intermediates (e.g., sulfinyl groups) and efficient coupling.
  • Challenges in Pyrrolidine Systems: The lower yield of compound 13 (53%) suggests steric or electronic challenges in pyrrolidinone formation, which may parallel difficulties in synthesizing the target’s phenylpyrrolidine group.

Spectroscopic Characterization

1H-NMR data highlight substituent-driven shifts:

Table 3: NMR Signal Comparison (Selected δ Values)
Compound (Source) Key Proton Environments (δ, ppm)
Target Compound Expected: pyrrolidine CH2 (2.0–3.0), benzimidazole aromatic (7.0–8.5)
3ag () 2.05–2.10 (m, 2H, CH2), 7.36–7.46 (m, aromatic)
13 () 2.27 (s, CH3), 7.36–7.46 (m, aromatic)
3j/3k () 2.21–2.23 (s, CH3), 8.75 (br, NH)
Key Observations:
  • Pyrrolidine Protons : The target’s pyrrolidine CH2 groups would resonate near δ 2.0–3.0, similar to 3ag’s aliphatic signals.
  • Aromatic Shifts : The phenyl group in the target may cause downfield shifts (δ 7.0–8.5) comparable to 3j/3k’s pyridyl signals.

Biological Activity

The compound 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a benzimidazole moiety which is known for its diverse pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Enzyme Inhibition : The benzimidazole ring is known to interact with enzymes, potentially inhibiting their activity. This can lead to significant biological effects such as anti-cancer and anti-inflammatory actions.
  • Receptor Modulation : The pyrrolidine component may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.

Biological Activity Overview

Research studies have indicated several biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines, indicating potential for cancer therapy.
Antimicrobial Demonstrates inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.
  • Antimicrobial Properties : Research involving bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Neuroprotection : In vitro assays indicated that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.

Research Findings

Recent findings support the diverse biological activities of this compound:

  • Cytotoxicity Assays : The compound has shown IC50 values in the low micromolar range across different cancer cell lines, indicating potent anticancer properties.
  • Mechanistic Insights : Studies utilizing Western blotting techniques revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide?

  • Methodology : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to analyze hydrogen and carbon environments (e.g., benzimidazole protons at δ 7.5–8.5 ppm, pyrrolidine methylene groups at δ 3.0–3.5 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~250–280 nm) ensures purity (>95%). Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z ~405). Infrared (IR) Spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the foundational steps for synthesizing this compound?

  • Methodology :

Coupling Reaction : React benzimidazole-1-yl-acetic acid with 1-phenylpyrrolidin-2-yl-methylamine using coupling agents like EDCI/HOBt in DMF .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) .

Quality Control : Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane 1:1) .

Intermediate Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Methodology :

  • Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps or phase-transfer catalysts for heterocyclic coupling .
  • Temperature Control : Maintain reflux conditions (80–100°C) for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Q. What analytical strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • Comparative SAR Studies : Test excluded derivatives (e.g., 4-chloro/bromo-phenyl variants) against TRPV1 receptors to identify substituent effects on activity .
  • Dose-Response Assays : Use in vitro calcium flux assays (IC₅₀ values) to differentiate potency between active/inactive analogs .

Advanced Research Questions

Q. What is the mechanistic role of this compound in TRPV1 modulation?

  • Methodology :

  • Patch-Clamp Electrophysiology : Measure cation influx in TRPV1-expressing HEK293 cells under capsaicin stimulation .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the acetamide group and TRPV1’s vanilloid-binding pocket .
  • Knockout Models : Compare bladder contraction frequency in TRPV1 KO mice vs. wild-type .

Q. How do structural modifications impact pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine lipophilicity via shake-flask method (expected LogP ~2.5–3.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .

Q. What strategies address stability issues under physiological pH conditions?

  • Methodology :

  • pH-Rate Profiling : Monitor degradation kinetics at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) via HPLC .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations .

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